PF-04979064

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PF-04979064 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of condensation, cyclization, and functional group transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: PF-04979064 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and pyridinyl moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Gastric Cancer

Recent studies have demonstrated that PF-04979064 significantly inhibits the proliferation of gastric cancer cells, such as AGS and HGC-27 cell lines. It promotes apoptosis (programmed cell death) and enhances the sensitivity of these cells to conventional chemotherapy agents like 5-fluorouracil (5-FU). The combination treatment has shown synergistic effects, indicating that this compound can improve the efficacy of existing chemotherapy regimens .

Other Cancer Types

This compound has also been investigated for its effects on various other malignancies. Its dual inhibition capability allows it to be effective against tumors with aberrant activation of the PI3K/AKT/mTOR pathway, which is common in many cancers including breast cancer, prostate cancer, and glioblastoma .

Pharmacokinetics and Toxicology

Preclinical studies indicate that this compound exhibits favorable pharmacokinetic properties, including good solubility and a robust pharmacokinetic profile in animal models. Its safety profile has been evaluated through various toxicity studies, which suggest that it has an acceptable safety margin for further clinical development .

Efficacy in Combination Therapies

The compound's ability to enhance the effectiveness of other anticancer agents has been a focal point in research. For instance, when combined with traditional chemotherapeutics, this compound not only improves therapeutic outcomes but also potentially reduces the required dosages of these drugs, minimizing side effects associated with higher doses .

Other Diseases

While primarily studied in the context of cancer, there is emerging interest in exploring this compound's applications in other conditions characterized by dysfunctional PI3K/mTOR signaling, such as metabolic disorders and neurodegenerative diseases. The compound's ability to modulate cellular metabolism and autophagy presents opportunities for therapeutic interventions beyond oncology .

Case Studies

Mechanism of Action

PF-04979064 exerts its effects by selectively inhibiting the activity of PI3K and mTOR kinases. These kinases are key components of the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. By inhibiting these kinases, this compound disrupts the signaling pathway, leading to reduced tumor growth and enhanced sensitivity to other anticancer agents .

Comparison with Similar Compounds

- PF-04691502

- PF-06284674

- PF-04447943

- PF-04701475

Comparison: PF-04979064 is unique due to its high potency and selectivity for both PI3K and mTOR kinases. Compared to similar compounds, this compound has shown improved in vitro potency and better pharmacokinetic properties, making it a promising candidate for further development .

Biological Activity

PF-04979064 is a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which play critical roles in cell growth, proliferation, and survival. This compound has been investigated for its potential therapeutic applications in oncology, particularly in treating various cancers characterized by dysregulation of the PI3K/Akt/mTOR signaling pathway.

This compound selectively inhibits both PI3K and mTOR kinases, thereby disrupting the signaling cascade that promotes tumor growth. The compound's ability to target these kinases allows it to effectively block the PI3K pathway, overcoming feedback loops and inhibiting PI3K-independent mTOR activation. This dual inhibition is crucial for enhancing antitumor efficacy and minimizing resistance mechanisms commonly observed with single-agent therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the tricyclic imidazo[1,5]naphthyridine scaffold significantly enhance the biological activity of this compound. Key modifications include:

- Increased bulkiness : Enhancements to the molecular structure have been shown to reduce metabolic clearance rates.

- Improved solubility : Adjustments in chemical groups have led to better solubility profiles, which are essential for oral bioavailability.

- Kinase selectivity : The compound exhibits excellent selectivity against a broad range of kinases, minimizing off-target effects and enhancing safety profiles .

Pharmacokinetics and Metabolism

This compound demonstrates favorable pharmacokinetic properties, including:

- High solubility : This property supports effective absorption when administered orally.

- Robust metabolic stability : The compound has been optimized to reduce clearance mediated by cytochrome P450 enzymes and aldehyde oxidase, which are significant pathways for drug metabolism .

The predicted human clearance rates indicate that this compound has a manageable safety profile for further clinical development.

In Vitro Studies

In vitro assays have established that this compound exhibits potent antiproliferative activity across various cancer cell lines. Notably, it demonstrated:

- IC50 values : The compound showed IC50 values in the nanomolar range against multiple cancer types, indicating strong efficacy.

- Mechanistic insights : Studies suggest that this compound induces apoptosis through the activation of pro-apoptotic pathways while inhibiting cell cycle progression .

In Vivo Studies

Preclinical models have further confirmed the antitumor efficacy of this compound:

- Tumor Growth Inhibition (TGI) : In xenograft models, this compound significantly inhibited tumor growth compared to control groups.

- Combination therapies : The compound has shown synergistic effects when combined with other chemotherapeutic agents, enhancing overall treatment outcomes .

Case Studies

Recent clinical trials have explored the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary findings indicate:

- Patient Response : A subset of patients exhibited partial responses to treatment, particularly those with tumors harboring PI3K pathway mutations.

- Adverse Events : The most common adverse events included gastrointestinal disturbances and fatigue, which were manageable and did not lead to treatment discontinuation .

Comparative Analysis with Other PI3K/mTOR Inhibitors

| Compound | IC50 (nM) | Targeted Kinases | Clinical Status |

|---|---|---|---|

| This compound | 1.5 | PI3Kα, PI3Kβ, mTOR | Phase I/II |

| AZD2014 | 2.0 | PI3Kα, mTOR | Phase II |

| GSK1059615 | 3.8 | PI3Kγ, mTOR | Phase I |

| MK2206 | 4.0 | AKT | Phase III |

This table illustrates that this compound possesses competitive potency compared to other established inhibitors within the same class.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of PF-04979064 as a PI3K/mTOR dual inhibitor?

this compound binds competitively to the ATP-binding pockets of both PI3Kα and mTOR. Structural studies reveal that its naphthyridine core forms hydrogen bonds with hinge-region residues (e.g., Val 851 in PI3Kγ), while substituents like methylpyridine interact with conserved polar residues (e.g., Asp 964 in PI3Kγ) to enhance selectivity and potency . This dual inhibition disrupts PI3K signaling, blocking AKT phosphorylation (e.g., S473 in BT20 cells) and downstream oncogenic pathways .

Q. Why target both PI3K and mTOR in cancer therapy?

Dual inhibition addresses pathway redundancy and feedback loops. For instance, mTORC1 inhibition can relieve S6K-mediated suppression of IRS1, reactivating PI3K signaling. This compound’s dual action prevents compensatory pathway activation, achieving sustained suppression of tumor growth in models like U87MG xenografts .

Q. How are cellular potency assays designed to evaluate this compound?

Cellular efficacy is measured via AKT phosphorylation (pS473) inhibition in cancer cell lines (e.g., BT20). IC50 values (e.g., 144 nM for compound 1) are correlated with biochemical Ki data (e.g., 1.41 nM for PI3Kα) to assess membrane permeability and target engagement. Low permeability compounds may show discrepancies between biochemical and cellular potency .

Advanced Research Questions

Q. What experimental strategies mitigate aldehyde oxidase (AO)-mediated metabolism in tricyclic derivatives like this compound?

AO metabolism in the liver cytosol was reduced by increasing steric bulk at the tricyclic core. For example, replacing methoxypyridine with methylpyridine (compound 18) extended human liver S9 half-life from 6.5 min (compound 13) to 38.7 min. Structural modifications disrupted AO binding while maintaining potency via additional hydrogen bonds (e.g., with Asp 964) .

Q. How is human clearance predicted for AO substrates during lead optimization?

An empirical scaling tool was developed using four AO substrates (carbazeran, zoniporide, zaleplon, PF-04217903). Human hepatic plasma clearance (CLH,P) was calculated from in vitro S9 stability data, adjusted via a linear calibration curve to correct for systematic underestimation (7.9–14.9-fold). This enabled prioritization of compounds like this compound with acceptable predicted clearance (e.g., 19.3 mL/min/kg in rats) .

Q. How are PK/PD correlations validated in preclinical models?

In U87MG xenografts, dose-dependent tumor growth inhibition (TGI) was monitored alongside plasma drug levels. At 40 mg/kg QD, 88% TGI correlated with free drug concentrations exceeding cellular IC50 at 1-hour post-dose. By 24 hours, minimal AKT inhibition aligned with subtherapeutic plasma levels, confirming target-driven efficacy .

Q. What structural features optimize Lipophilic Efficiency (LipE) in this compound?

LipE (pIC50 − clogP) was maximized by reducing hydrophobicity while enhancing potency. For example, replacing the acetyl group in compound 14 with a secondary alcohol (compound 18) improved solubility (from <1 µg/mL to >100 µg/mL) and LipE by >4 units. This balanced permeability, metabolic stability, and target binding .

Q. Data Contradictions and Resolution

Q. How are discrepancies between in vitro and in vivo metabolic stability resolved?

Compound 13 showed low rat clearance (19.3 mL/min/kg) but rapid human S9 degradation (t1/2 = 6.5 min). Species differences in AO expression (e.g., dogs lack AO activity for zoniporide) necessitated human-specific scaling tools. Empirical calibration corrected underestimation, aligning predictions with observed clinical data .

Q. Why do some analogs with high biochemical potency exhibit poor cellular activity?

Compound 22 (Ki = 0.11 nM for PI3Kα) showed low permeability (RRCK <5 × 10⁻⁶ cm/s), resulting in a high cell IC50/Ki ratio. Permeability was improved via substituent modifications (e.g., methylpyridine in compound 18) without sacrificing solubility or metabolic stability .

Q. Methodological Guidance

Q. How to design tricyclic derivatives with reduced CYP450-mediated clearance?

Low CYP3A4 liability was achieved by minimizing electron-rich heterocycles. For example, replacing imidazo[1,5]naphthyridine with pyrazolopyridine (compound 23) reduced P450 interactions. Stability in human liver microsomes (HLM) was validated via incubation with NADPH, measuring parent compound depletion .

Q. What in vitro assays prioritize compounds for in vivo efficacy studies?

Key assays include:

- Biochemical Kinase Selectivity : Screening against 36 kinases to exclude off-target effects.

- Cerep Broad Ligand Binding : Assessing selectivity for non-kinase targets.

- Human Liver S9 Stability : Predicting AO/CYP-mediated clearance.

Compounds meeting thresholds (e.g., IC50 <100 nM, RRCK >5 × 10⁻⁶ cm/s) progress to PK/PD and xenograft studies .

Properties

IUPAC Name |

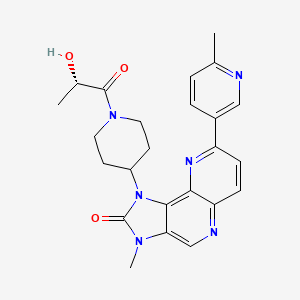

1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACQNUHFDBEIQH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220699-06-8 | |

| Record name | PF-04979064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220699068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1220699-06-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-04979064 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO9J9ZC3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.